molecular formula C8H8N2O3S B8077193 Ethyl 4-oxo-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole-2-carboxylate

Ethyl 4-oxo-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole-2-carboxylate

Cat. No.: B8077193
M. Wt: 212.23 g/mol
InChI Key: JGCMILWEGAEZEY-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole-2-carboxylate is a chemical compound belonging to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure. This compound is characterized by its unique molecular structure, which includes a pyrrolo[3,4-d]thiazole core and an ethyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-oxo-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole-2-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors containing sulfur and nitrogen atoms under specific conditions. For example, the reaction may start with the condensation of a thioamide with a β-keto ester, followed by cyclization and subsequent esterification.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Catalysts and solvents are carefully selected to optimize the reaction conditions and yield.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-oxo-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted thiazoles or pyrroles.

Scientific Research Applications

Ethyl 4-oxo-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole-2-carboxylate has found applications in various fields of scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound exhibits biological activity, making it useful in the study of enzyme inhibitors and receptor ligands.

  • Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific diseases.

  • Industry: Its derivatives are used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 4-oxo-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole-2-carboxylate exerts its effects involves interaction with molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function. This can lead to the modulation of biological processes and the potential treatment of diseases.

Comparison with Similar Compounds

Ethyl 4-oxo-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole-2-carboxylate is unique in its structure and reactivity compared to other thiazole derivatives. Similar compounds include:

  • Ethyl 4-oxo-1,2,3,4-tetrahydroquinoline-2-carboxylate: This compound has a similar core structure but lacks the sulfur atom.

  • Ethyl 4-oxo-1,2,3,4-tetrahydro-2-naphthylcarboxylate: Another related compound with a naphthalene ring system.

  • Ethyl 4-oxo-1,2,3,4-tetrahydro-2-pyridylcarboxylate: This compound features a pyridine ring instead of a thiazole ring.

These compounds differ in their chemical properties and biological activities, highlighting the uniqueness of this compound.

Biological Activity

Ethyl 4-oxo-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole-2-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.

Chemical Structure and Synthesis

This compound features a fused pyrrole-thiazole ring system. The synthesis typically involves cyclization reactions of appropriate precursors under controlled conditions. Common methods include:

  • Cyclization of Ethyl 2-Aminopyrrole : This method involves reacting ethyl 2-aminopyrrole with thiazole precursors under acidic or basic conditions to facilitate ring closure.
  • Use of Continuous Flow Reactors : Industrial production often utilizes advanced techniques to optimize yield and purity through continuous flow reactors and chromatography.

Biological Activity

The biological activity of this compound has been investigated across various domains:

Anticancer Activity

Recent studies have highlighted its potential as an anticancer agent. The compound exhibits cytotoxic effects against several cancer cell lines, including:

Cell LineIC50 (µM)Reference
HCT-116 (Colon)2.40 ± 0.12Harmine as a reference
HepG2 (Liver)<5Comparative studies

The structure-activity relationship (SAR) analysis indicates that modifications in the thiazole and pyrrole rings significantly influence its antiproliferative properties.

Antimicrobial Activity

Ethyl 4-oxo-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole derivatives have shown promising antimicrobial properties against various pathogens. The mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anticonvulsant Activity

Research indicates that compounds similar to Ethyl 4-oxo-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole can exhibit anticonvulsant effects. In particular, SAR studies suggest that specific substitutions on the thiazole ring enhance efficacy in seizure models .

The biological effects of Ethyl 4-oxo-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole are mediated through interactions with molecular targets such as enzymes and receptors involved in critical biochemical pathways. The binding affinity to these targets can lead to either inhibition or activation of signaling cascades relevant to disease processes.

Case Studies

  • Cytotoxicity Evaluation : A study involving the evaluation of Ethyl 4-oxo-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole against human cancer cell lines demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutics .
  • Antimicrobial Testing : Another investigation assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria, revealing effective inhibition at low concentrations .

Properties

IUPAC Name

ethyl 4-oxo-5,6-dihydropyrrolo[3,4-d][1,3]thiazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3S/c1-2-13-8(12)7-10-5-4(14-7)3-9-6(5)11/h2-3H2,1H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGCMILWEGAEZEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(S1)CNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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